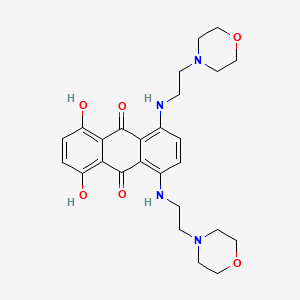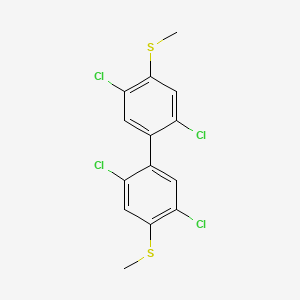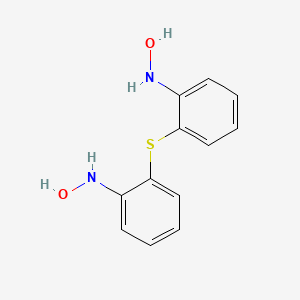
Benzyl cyclobutylidene(isocyano)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl cyclobutylidene(isocyano)acetate is an organic compound that belongs to the class of esters. Esters are widely recognized for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzyl group, a cyclobutylidene moiety, and an isocyano functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl cyclobutylidene(isocyano)acetate typically involves the nucleophilic acyl substitution of an acid chloride with an alcohol. The reaction conditions often require the presence of an acid catalyst to facilitate the esterification process . Another method involves the use of acid anhydrides or carboxylic acids reacting with alcohols to form esters .
Industrial Production Methods: Industrial production of this compound may involve high-throughput synthesis techniques, leveraging C(sp3)–H functionalization methods. These methods are advantageous due to their high site selectivity and functional group tolerance .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl cyclobutylidene(isocyano)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction to alcohols.
Substitution: N-bromosuccinimide (NBS) for benzylic bromination.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Benzylic halides.
Aplicaciones Científicas De Investigación
Benzyl cyclobutylidene(isocyano)acetate has several applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial properties due to the isocyano functional group.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzyl cyclobutylidene(isocyano)acetate involves the covalent modification of essential metabolic enzymes. The isocyano group targets active site cysteines in enzymes, leading to functional inhibition and disruption of metabolic pathways . This mechanism is particularly relevant in its antimicrobial activity against bacterial pathogens.
Comparación Con Compuestos Similares
Benzyl acetate: An ester with a similar benzyl group but different functional groups.
Cyclobutylidene derivatives: Compounds with the cyclobutylidene moiety but lacking the isocyano group.
Uniqueness: Benzyl cyclobutylidene(isocyano)acetate is unique due to its combination of a benzyl group, cyclobutylidene moiety, and isocyano functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
66202-42-4 |
|---|---|
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
benzyl 2-cyclobutylidene-2-isocyanoacetate |
InChI |
InChI=1S/C14H13NO2/c1-15-13(12-8-5-9-12)14(16)17-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2 |
Clave InChI |
NCOYITJJXHRMOD-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C(=C1CCC1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


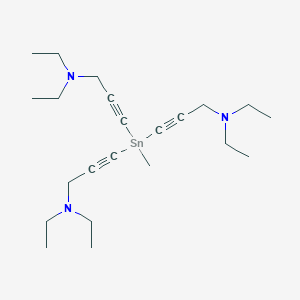
![Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14462685.png)
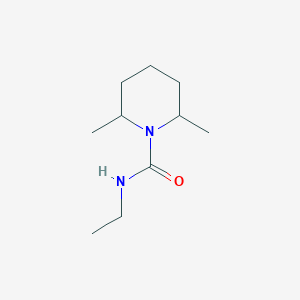
![8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14462701.png)
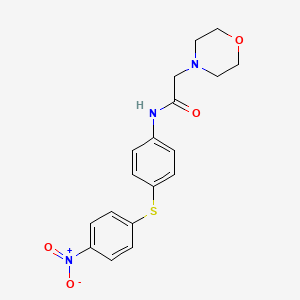
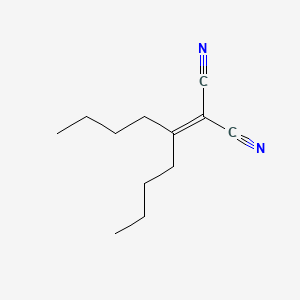
![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)


![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)
